Cas no 2003420-41-3 (2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid)

2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid
- 2003420-41-3
- EN300-1140588
-
- インチ: 1S/C11H17N3O2/c1-11(12,10(15)16)4-5-14-7-9(6-13-14)8-2-3-8/h6-8H,2-5,12H2,1H3,(H,15,16)
- InChIKey: XHPKSEZANIBHLW-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)(CCN1C=C(C=N1)C1CC1)N)=O
計算された属性
- せいみつぶんしりょう: 223.132076794g/mol
- どういたいしつりょう: 223.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2
- トポロジー分子極性表面積: 81.1Ų
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1140588-2.5g |
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid |
2003420-41-3 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
Enamine | EN300-1140588-10.0g |
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid |
2003420-41-3 | 10g |
$5528.0 | 2023-06-09 | ||
Enamine | EN300-1140588-0.25g |
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid |
2003420-41-3 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
Enamine | EN300-1140588-5.0g |
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid |
2003420-41-3 | 5g |
$3728.0 | 2023-06-09 | ||
Enamine | EN300-1140588-0.1g |
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid |
2003420-41-3 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
Enamine | EN300-1140588-0.5g |
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid |
2003420-41-3 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
Enamine | EN300-1140588-1g |
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid |
2003420-41-3 | 95% | 1g |
$1129.0 | 2023-10-26 | |
Enamine | EN300-1140588-5g |
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid |
2003420-41-3 | 95% | 5g |
$3273.0 | 2023-10-26 | |
Enamine | EN300-1140588-0.05g |
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid |
2003420-41-3 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
Enamine | EN300-1140588-1.0g |
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid |
2003420-41-3 | 1g |
$1286.0 | 2023-06-09 |
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acidに関する追加情報
Introduction to 2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid (CAS No. 2003420-41-3)
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid, identified by its CAS number 2003420-41-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of an amino group, a cyclopropyl-substituted pyrazole ring, and a branched butanoic acid moiety, contribute to its unique chemical properties and reactivity.
The pyrazole core in 2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid is a heterocyclic aromatic ring system that has been extensively studied for its pharmacological properties. Pyrazoles exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The cyclopropyl group attached to the pyrazole ring in this compound enhances its metabolic stability and binding affinity to biological targets. This structural motif is particularly interesting because it mimics natural product scaffolds that have been successfully utilized in the development of therapeutic agents.
The amino group and the methylbutanoic acid side chain in 2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid further contribute to its chemical versatility. The amino group can participate in hydrogen bonding interactions, making it a valuable component in the design of enzyme inhibitors and receptor ligands. The branched butanoic acid side chain provides steric hindrance and influences the compound's solubility and pharmacokinetic properties. These features make it a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid with various biological targets. Studies suggest that this compound may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer. The cyclopropyl-substituted pyrazole ring is particularly noteworthy, as it has been shown to disrupt protein-protein interactions by occupying hydrophobic pockets in target enzymes. This mechanism of action aligns with current trends in drug discovery, where modulating protein-protein interactions is a key strategy for developing novel therapeutics.
In addition to its potential as a lead compound for drug development, 2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid may also find applications in synthetic chemistry as an intermediate for more complex molecules. The presence of multiple functional groups allows for diverse chemical modifications, enabling chemists to tailor the properties of derivatives for specific applications. For instance, the amino group can be acylated or alkylated to enhance solubility or stability, while the pyrazole ring can be further functionalized to improve binding affinity.
The synthesis of 2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid presents an interesting challenge due to its complex structure. Traditional synthetic routes involve multi-step processes that require careful optimization to ensure high yield and purity. Recent reports have highlighted novel synthetic strategies that employ transition metal catalysis and asymmetric methods to streamline the preparation of this compound. These advancements not only facilitate access to 2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid but also provide insights into more efficient synthetic methodologies for other pyrazole derivatives.
Biological evaluation of 2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid has revealed promising activity against several disease-related targets. In vitro studies have demonstrated its inhibitory effects on enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase), which are implicated in inflammatory responses. Additionally, preliminary cell-based assays suggest that this compound may exhibit cytotoxicity towards certain cancer cell lines, making it a potential candidate for further preclinical investigation.
The pharmacokinetic profile of 2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yi)-l-butanoic acid is another critical aspect that has been examined. Early studies indicate that this compound exhibits moderate solubility in water and favorable metabolic stability, suggesting potential for oral administration. However, further research is needed to optimize its pharmacokinetic properties and assess its bioavailability in animal models.
In conclusion, 2003420_41_3 plays a significant role in pharmaceutical research due to its unique structural features and biological potential. The combination of computational modeling, synthetic chemistry advancements, and biological evaluations continues to drive interest in this compound as a lead molecule or intermediate for drug development efforts aimed at addressing inflammatory diseases, cancer,and other therapeutic areas.
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